molecular formula C21H13ClFN3O3S B266600 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B266600
M. Wt: 441.9 g/mol
InChI Key: LXBCYUILVNKJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CTP-499, is a novel small molecule compound that has been developed for the treatment of chronic kidney disease (CKD). This compound has been shown to have promising results in preclinical studies and has the potential to become a new therapeutic option for CKD patients.

Mechanism of Action

The exact mechanism of action of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to work through multiple pathways. 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β) and the protein kinase C (PKC) pathway, both of which play a role in the development and progression of CKD. Additionally, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have antioxidant properties, which may help to reduce oxidative stress in the kidney.
Biochemical and Physiological Effects
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the expression of pro-inflammatory cytokines, decreasing oxidative stress, and improving renal function. 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to decrease fibrosis and inflammation in the kidney, which are key factors in the progression of CKD.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its specificity for the PKC pathway and IL-1β, which allows for targeted inhibition of these pathways. Additionally, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a good safety profile in preclinical studies, which makes it a promising candidate for further development. However, one limitation of using 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is the use of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other therapies for the treatment of CKD. Another potential direction is the investigation of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in other disease models, such as diabetic nephropathy. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its potential for clinical use in CKD patients.

Synthesis Methods

The synthesis of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde, ethyl hydrazinecarboxylate, and 2-chloroacetyl chloride to form 5-ethyl-1,3,4-thiadiazol-2-yl-acetic acid ethyl ester. This intermediate is then reacted with 4-fluoroaniline and 2H-chromen-3,9(8H)-dione to form the final product, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Scientific Research Applications

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied in preclinical models of CKD. In animal studies, 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to reduce proteinuria, improve renal function, and decrease inflammation and fibrosis in the kidney. These findings suggest that 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has the potential to slow the progression of CKD and improve patient outcomes.

properties

Product Name

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C21H13ClFN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H13ClFN3O3S/c1-2-15-24-25-21(30-15)26-17(10-3-6-12(23)7-4-10)16-18(27)13-9-11(22)5-8-14(13)29-19(16)20(26)28/h3-9,17H,2H2,1H3

InChI Key

LXBCYUILVNKJMZ-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.